![molecular formula C16H24N2O3S B4722459 N-(2-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4722459.png)
N-(2-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Overview
Description
Synthesis Analysis
Piperidine derivatives are synthesized through various chemical pathways, involving initial reactions with piperidine-4-carboxylate or similar compounds, followed by modifications through sulfonylation and other chemical reactions. For instance, derivatives have been synthesized starting from ethyl piperidine-4-carboxylate, leading to various sulfonamide compounds with potential pharmacological activities (Khalid et al., 2014; Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structures of synthesized compounds are characterized using various spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. These analyses confirm the successful incorporation of the desired functional groups into the piperidine backbone, indicating the formation of complex structures with potential for diverse biological activities (Khalid et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives often aim to enhance their pharmacological profile. For example, modifications at the nitrogen atom of the piperidine ring, such as N-alkylation, have been explored for designing selective ligands or multifunctional agents, showing the versatility of these compounds in medicinal chemistry (Canale et al., 2016).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility in organic solvents and water, are crucial for their pharmacological application. These properties are influenced by the nature of the substituents on the piperidine ring, with some derivatives showing improved bioavailability and brain penetration due to specific structural modifications (Fletcher et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific enzymes or receptors, are determined by the functional groups attached to the piperidine core. For example, certain piperidine derivatives have shown potent inhibitory activity against enzymes like acetylcholinesterase, indicating their potential use in conditions like Alzheimer's disease (Sugimoto et al., 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-ethylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-13-7-5-6-8-15(13)17-16(19)14-9-11-18(12-10-14)22(20,21)4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSLQQVGTHPADC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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